他扎罗汀酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tazarotenic acid methyl ester involves complex chemical processes. An efficient process for the preparation of tazarotene, which can be considered a precursor to its methyl ester derivative, starts from specific chemical compounds and utilizes palladium-mediated coupling reactions. This method is noted for its straightforward approach, employing cheap reagents and avoiding hazardous organometallic compounds, providing a foundation for the synthesis of tazarotenic acid methyl ester (Frigoli et al., 2005).

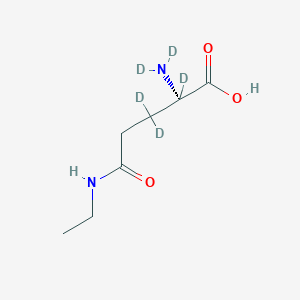

Molecular Structure Analysis

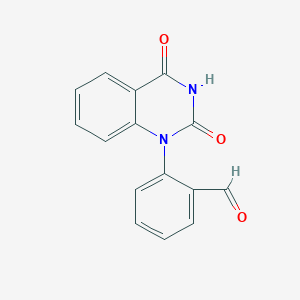

The molecular structure of tazarotenic acid and its derivatives is crucial for understanding its chemical and pharmacological properties. While specific analyses on the methyl ester form are scarce, studies on tazarotene and tazarotenic acid provide insight into the structural aspects that influence its activity, including the presence of a central core responsible for its interaction with retinoid receptors (Mansour, 2016).

Chemical Reactions and Properties

Tazarotenic acid methyl ester's chemical reactions and properties are influenced by its structure. The compound is metabolized to its active form, tazarotenic acid, by esterases in the body, which is further metabolized through oxidation to an inactive sulfoxide metabolite. This metabolic pathway highlights its chemical reactivity and the role of enzymes in its transformation (Attar et al., 2003).

Physical Properties Analysis

The physical properties of tazarotenic acid methyl ester, such as solubility, melting point, and crystalline structure, are pivotal for its formulation and application in dermatological products. Though detailed information on these properties is more readily available for tazarotene, understanding these physical aspects is essential for drug design and development processes.

Chemical Properties Analysis

The chemical properties of tazarotenic acid methyl ester, including its stability, reactivity, and interactions with other molecules, are fundamental to its effectiveness and safety as a therapeutic agent. Studies on tazarotene's degradation under various conditions provide insights into the stability and potential transformation products of its methyl ester derivative, which is crucial for ensuring the safety and efficacy of the compound (Singh et al., 2020).

科学研究应用

高效合成工艺

他扎罗汀通过一个高效的工艺合成,与先前报道的程序相比具有优势,使用廉价的试剂,不含危险的有机金属化合物。该合成涉及关键的起始原料,如 4,4-二甲基-6-溴噻色满 S-氧化物,并采用钯介导的偶联反应,表明了一种经济有效且更安全的他扎罗汀制备方法,适用于制药应用 (Frigoli 等,2005).

代谢和生物转化

口服后,他扎罗汀通过酯酶水解迅速转化为他扎罗汀酸,然后进行进一步的代谢。参与这一过程的关键酶包括细胞色素 P450 2C8 和含黄素的单加氧酶,突出了该药物的代谢途径和与其他药物的潜在相互作用 (Attar 等,2003).

治疗应用

他扎罗汀在治疗银屑病、寻常痤疮和光老化等皮肤病方面显示出疗效,这主要归因于它能使角质形成细胞分化正常化并表现出抗炎作用。它通常与其他治疗方法(如局部皮质类固醇或光疗)联合使用,以增强其治疗效果 (Guenther,2002).

抗癌潜力

一项针对成年晚期癌症患者的他扎罗汀 1 期研究探讨了其安全性、毒性和药代动力学,揭示了与其他类视黄醇相比有利的毒性特征,并提示进一步研究其抗癌特性 (Jones 等,2003).

属性

CAS 编号 |

1332579-70-0 |

|---|---|

产品名称 |

Tazarotenic Acid Methyl Ester |

分子式 |

C₂₀H₁₉NO₂S |

分子量 |

337.44 |

同义词 |

6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)

![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)

![(4S,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1145727.png)